Next-Generation RET Inhibitors: A Technical Guide to Discovery and Synthesis
Next-Generation RET Inhibitors: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of activating alterations in the Rearranged during Transfection (RET) proto-oncogene as drivers of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, has ushered in an era of targeted therapy. First-generation selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy. However, the emergence of acquired resistance, often through mutations in the RET kinase domain, necessitates the development of next-generation inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of novel, potent, and selective next-generation RET inhibitors, with a focus on compounds designed to overcome these resistance mechanisms. We will delve into the preclinical and clinical data of promising candidates, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows.
Introduction: The Evolving Landscape of RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues.[1] Aberrant activation of RET through gene fusions or mutations leads to uncontrolled cell proliferation and survival, driving tumorigenesis in a subset of cancers.[1][2] The success of first-generation selective RET inhibitors has validated RET as a therapeutic target. However, acquired resistance, most commonly through solvent-front mutations (e.g., G810R/S/C) and gatekeeper mutations (e.g., V804M/L), poses a significant clinical challenge.[3] This has spurred the development of next-generation RET inhibitors with improved potency against these resistant variants and enhanced pharmacological properties, such as central nervous system (CNS) penetration to address brain metastases.
Featured Next-Generation RET Inhibitors
This guide focuses on a selection of promising next-generation RET inhibitors that have shown significant preclinical and/or clinical activity.
-
APS03118: A potent and selective inhibitor with a novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine hinge-binding scaffold, designed to overcome a wide range of resistance mutations.[4]
-
Vepafestinib (TAS0953/HM06): A next-generation inhibitor with a unique binding mode that confers high selectivity and brain penetrance, while also targeting common resistance mutations.[5][6]
-
EP0031 (A400/KL590586): A potent, brain-penetrant selective RET inhibitor demonstrating activity against acquired resistance mutations to first-generation inhibitors.[7][8]
-
FHND5071: A novel selective RET inhibitor with a favorable pharmacokinetic profile, including high tissue and brain distribution.
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for the featured next-generation RET inhibitors, facilitating a comparative analysis of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | RET (Wild-Type) | KIF5B-RET | CCDC6-RET | RET V804M (Gatekeeper) | RET G810R (Solvent Front) | VEGFR2 |
| APS03118 | 0.095[9] | <10[6] | <10[6] | 0.04-1[6] | 0.04-5[6] | >130-fold selective vs. RET[6] |
| Vepafestinib | 0.33[10] | Potent inhibition[5] | Potent inhibition[5] | Potent inhibition[5] | Potent inhibition[5] | Highly selective[6] |
| EP0031 | Potent[8] | Potent[8] | Potent[8] | Potent[8] | Potent[8] | 93-fold selective vs. RET[7] |
| FHND5071 | 4.47-19.26[11] | Potent inhibition[11] | Potent inhibition[11] | 4.47-19.26[11] | - | 89-fold selective vs. KDR[11] |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| APS03118 | KIF5B-RET PDX | 10 mg/kg BID | 87-108% | [12] |
| CCDC6-RET Brain Metastasis | 10 mg/kg BID | Complete tumor regression, 100% survival | [2] | |
| KIF5B-RET G810R CDX | 30 mg/kg BID | 90% | [6] | |
| Vepafestinib | NIH-3T3-RET | 10-50 mg/kg BID | Significant | [5] |
| Ba/F3 KIF5B-RET G810R | 10-50 mg/kg BID | Significant | [5] | |
| FHND5071 | Ba/F3 KIF5B-RET | ≥3 mg/kg QD | Significant | [11] |
| CCDC6-RET Colorectal Cancer PDX | 30 mg/kg QD | 100% | [11] | |
| CCDC6-RET Intracranial | 30 mg/kg QD | 51% increase in life-span | [11] |
Data compiled from multiple sources.[2][5][6][11][12]
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Features | Reference |
| APS03118 | Good oral bioavailability (38.9% in monkeys), excellent brain penetration. | [9][12] |
| Vepafestinib | Superior pharmacokinetic properties in the brain compared to approved RET drugs. | [6] |
| EP0031 | Good penetration of the blood-brain barrier in animal models. | [8] |
| FHND5071 | Longer Tmax and MRT in plasma and tumor tissue compared to selpercatinib. High distribution in tissues, including the brain. | [11] |
Data compiled from multiple sources.[6][8][9][11][12]
Discovery and Synthesis
The discovery of these next-generation inhibitors often involves a structure-based drug design approach, leveraging the crystal structure of the RET kinase domain to design molecules that can overcome the steric hindrance introduced by resistance mutations.
Synthesis of APS03118
APS03118 features a novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine hinge-binding scaffold. The synthesis, as detailed in the literature, involves the preparation of this novel core followed by subsequent modifications.[4]
A detailed, step-by-step synthesis protocol for APS03118 is proprietary and not fully available in the public domain. The following is a generalized representation based on available information.
Caption: Generalized synthetic workflow for APS03118.
Synthesis of Pyrazoloadenine and Pyrazolo[3,4-d]pyrimidine Scaffolds
While specific synthesis protocols for vepafestinib, EP0031, and FHND5071 are not publicly available, the synthesis of related pyrazoloadenine and pyrazolo[3,4-d]pyrimidine scaffolds, which are common in kinase inhibitors, has been described. These syntheses often involve the construction of the core heterocyclic ring system followed by the introduction of various substituents to optimize potency and selectivity.[5][13][14]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel RET inhibitors.
Protocol 1: Cellular RET Phosphorylation Assay
Objective: To determine the ability of a test compound to inhibit RET autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a RET-dependent cell line (e.g., a cell line engineered to express a RET fusion or mutation) in appropriate media.
-
Compound Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the test compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated RET (p-RET).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total RET as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-RET and total RET. Calculate the percentage of inhibition of RET phosphorylation at each compound concentration and determine the IC50 value.
Caption: Workflow for a cellular RET phosphorylation assay.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model of a RET-driven cancer.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of a RET-driven cancer cell line into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[15]
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint. Euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
RET Signaling Pathway
Aberrant RET activation leads to the downstream signaling cascades that drive cancer cell proliferation and survival. Understanding this pathway is crucial for the rationale behind RET inhibition.
Caption: Simplified RET signaling pathway in cancer.
Conclusion
The development of next-generation RET inhibitors represents a significant advancement in the treatment of RET-driven cancers. These novel agents, exemplified by compounds like APS03118, vepafestinib, EP0031, and FHND5071, are specifically designed to overcome the challenge of acquired resistance to first-generation therapies. Their improved potency against a broader range of RET mutations, coupled with favorable pharmacokinetic profiles, holds the promise of more durable clinical responses for patients. The continued exploration of novel scaffolds and synthetic strategies, guided by a deep understanding of the RET signaling pathway and resistance mechanisms, will be crucial in further refining this important class of targeted cancer therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Applied Pharmaceutical Science Released the Critical Preclinical Data of Next-generation RET Inhibitor APS03118_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 3. Research Progress on RET Fusion in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Ellipses Pharma presents ‘encouraging’ data on selective RET inhibitors - The Happy Lungs Project [happylungsproject.org]
- 9. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. R&D_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
